molecular formula C15H18N2O B025753 Huperzine-A CAS No. 103735-86-0

Huperzine-A

Cat. No. B025753
M. Wt: 242.32 g/mol
InChI Key: ZRJBHWIHUMBLCN-QDEBKDIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Huperzine-A is a naturally occurring alkaloid compound that is found in the Chinese club moss plant (Huperzia serrata). It has been used in traditional Chinese medicine for centuries to treat various ailments, including fever, inflammation, and swelling. In recent years, it has gained attention for its potential use in treating Alzheimer's disease and other cognitive disorders.

Scientific Research Applications

Alzheimer’s Disease Treatment

Huperzine A, derived from the Chinese herb Huperzia serrata, is prominently studied for its beneficial effects on Alzheimer's disease. It has shown a significant positive impact on cognitive function, daily living activity, and global clinical assessment in Alzheimer's patients. However, the methodological quality of the trials suggests that these findings should be interpreted cautiously (Yang, Wang, Tian, & Liu, 2013).

Neuroprotective Properties

Huperzine A exhibits strong neuroprotective effects, as demonstrated in various studies. It has been shown to protect against amyloid β‐peptide-induced apoptosis in rat cortical neurons, suggesting its potential in mitigating neurodegenerative diseases (Xiao, Zhang, & Tang, 2002). Additionally, it offers protection from excitotoxicity and neuronal death, indicating its broad therapeutic potential for brain health (Damar, Gersner, Johnstone, Schachter, & Rotenberg, 2016).

Antioxidant and Anti-inflammatory Effects

Research shows that Huperzine A also possesses antioxidant and anti-inflammatory properties. It reduces oxidative stress and inhibits inflammatory responses in the brain, which could be beneficial in treating conditions like acute myocardial infarction and other inflammatory-related disorders (Sui & Gao, 2014).

Impact on Mitochondrial Function

Huperzine A has been found to improve mitochondrial function, particularly in the context of Alzheimer’s disease. It mitigates the accumulation of subcellular amyloid-β and improves mitochondrial function, offering a novel avenue for therapeutic intervention in neurodegenerative diseases (Yang, Ye, Huang, Tang, & Zhang, 2012).

Potential in Treating Vascular Dementia

Studies indicate that Huperzine A could be beneficial in treating vascular dementia due to its multiple neuroprotective effects, including regulating beta-amyloid precursor protein metabolism and protecting against oxidative stress (Zhang, Zheng, Yan, Wang, Tang, & Gao, 2008).

Iron Regulation in the Brain

Huperzine A shows a novel action in regulating brain iron, which could be significant in treating Alzheimer's disease. By reducing iron levels in the brain, it ameliorates amyloid plaques formation and hyperphosphorylated tau, crucial in Alzheimer's pathology (Huang, Qian, He, Gong, Wu, Jiang, Lu, Zhu, Zhang, & Yung, 2014).

Novel Pharmacologic Mechanism

Recent research has focused on identifying novel pharmacologic mechanisms of Huperzine A, particularly in its role as a cholinesterase inhibitor and its impact on various molecular signaling pathways related to Alzheimer's disease (Friedli & Inestrosa, 2021).

properties

IUPAC Name

1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJBHWIHUMBLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Selagine

CAS RN

102518-79-6, 120786-18-7
Record name 5,9-Methanocycloocta[b]pyridin-2(1H)-one, 5-amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-, (5R,9R,11E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (�±)-Huperzine A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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